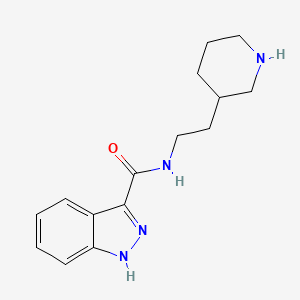

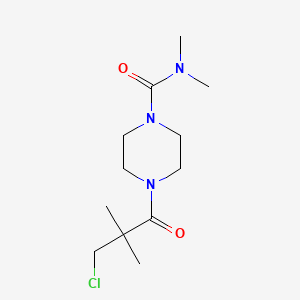

N-(2-piperidin-3-ylethyl)-1H-indazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-piperidin-3-ylethyl)-1H-indazole-3-carboxamide, also known as GW501516, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it has gained popularity in the field of sports as a performance-enhancing drug due to its ability to increase endurance and fat metabolism. Despite its potential benefits, there are concerns about its safety and legality.

Mecanismo De Acción

N-(2-piperidin-3-ylethyl)-1H-indazole-3-carboxamide works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in metabolism and energy production. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and endurance.

Biochemical and Physiological Effects:

N-(2-piperidin-3-ylethyl)-1H-indazole-3-carboxamide has been shown to increase endurance and improve athletic performance by enhancing the body's ability to use energy from fat stores. It has also been found to reduce inflammation and oxidative stress, which can contribute to the development of metabolic diseases. However, there are concerns about its potential side effects, such as liver toxicity and increased risk of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-piperidin-3-ylethyl)-1H-indazole-3-carboxamide is a useful tool for studying the role of PPARδ in metabolism and energy production. It can be used to investigate the effects of PPARδ activation on various tissues and physiological processes. However, there are limitations to its use in lab experiments, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.

Direcciones Futuras

There are several areas of research that could benefit from further investigation into N-(2-piperidin-3-ylethyl)-1H-indazole-3-carboxamide. These include:

1. The development of safer and more effective PPARδ agonists for the treatment of metabolic diseases.

2. The investigation of the long-term effects of N-(2-piperidin-3-ylethyl)-1H-indazole-3-carboxamide on liver function and cancer risk.

3. The exploration of the effects of N-(2-piperidin-3-ylethyl)-1H-indazole-3-carboxamide on other physiological processes, such as muscle regeneration and inflammation.

4. The development of new methods for the delivery of N-(2-piperidin-3-ylethyl)-1H-indazole-3-carboxamide to improve its bioavailability and reduce the risk of toxicity.

Conclusion:

In conclusion, N-(2-piperidin-3-ylethyl)-1H-indazole-3-carboxamide is a synthetic drug that has potential applications in the treatment of metabolic diseases and as a performance-enhancing drug. It works by activating PPARδ, leading to increased fatty acid oxidation and glucose uptake. While it has shown promise in scientific research, there are concerns about its safety and legality. Further research is needed to fully understand the potential benefits and risks of N-(2-piperidin-3-ylethyl)-1H-indazole-3-carboxamide.

Métodos De Síntesis

The synthesis of N-(2-piperidin-3-ylethyl)-1H-indazole-3-carboxamide involves the reaction of indazole-3-carboxylic acid with piperidine and ethyl chloroformate. The resulting product is then treated with ammonia to yield N-(2-piperidin-3-ylethyl)-1H-indazole-3-carboxamide. The overall synthesis process is relatively simple and can be performed on a large scale, making it a cost-effective option for research purposes.

Aplicaciones Científicas De Investigación

N-(2-piperidin-3-ylethyl)-1H-indazole-3-carboxamide has been extensively studied for its potential applications in the treatment of metabolic diseases, such as obesity and type 2 diabetes. It has been shown to increase glucose uptake in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. Additionally, it has been found to increase fatty acid oxidation in the liver, which can help reduce the accumulation of fat in the body.

Propiedades

IUPAC Name |

N-(2-piperidin-3-ylethyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c20-15(17-9-7-11-4-3-8-16-10-11)14-12-5-1-2-6-13(12)18-19-14/h1-2,5-6,11,16H,3-4,7-10H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXFOPQWCBWWAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCNC(=O)C2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid](/img/structure/B7570613.png)

![[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone](/img/structure/B7570616.png)

![2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]ethanamine](/img/structure/B7570644.png)

![5-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid](/img/structure/B7570671.png)

![4-Methyl-2-[(oxolan-2-ylmethylsulfonylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570676.png)

![5-[(1,1-Dioxo-1,4-thiazinane-4-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7570691.png)

![3-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7570702.png)

![3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7570704.png)